1-(3,4-dimethylphenyl)-3-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]urea
Description
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-12-5-6-15(9-13(12)2)20-18(23)19-7-8-21-14(3)10-16(24-4)11-17(21)22/h5-6,9-11H,7-8H2,1-4H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBSPIAKAGKRNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCCN2C(=CC(=CC2=O)OC)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethylphenyl)-3-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]urea typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 3,4-dimethylphenyl isocyanate, which is then reacted with an appropriate amine to form the urea linkage. The pyridine ring is introduced through a separate synthetic route, often involving the condensation of suitable precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Urea Core Reactivity
The urea moiety (-NH-C(=O)-NH-) is susceptible to hydrolysis, acylation, and alkylation.
Key Reactions:
-
Acid/Base Hydrolysis :
Under acidic or basic conditions, the urea group hydrolyzes to form 3,4-dimethylaniline and 2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethylamine. This is consistent with general urea reactivity patterns . -
Acylation :
Reacts with acyl chlorides (e.g., acetyl chloride) to form substituted acylureas. For example:Similar reactions are documented for structurally related urea derivatives in patent WO2013091011A1 .
-
Sulfonation :
Reacts with sulfonyl chlorides (e.g., ethylsulfonyl chloride) to yield sulfonated ureas, as observed in CA2511970C .
Table 1: Urea Core Reactions
Pyridinone Ring Reactivity
The 4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl group undergoes oxidation, substitution, and ring-opening reactions.
Key Reactions:
-
Demethylation :
Methoxy groups are cleaved under strong acids (e.g., HBr in acetic acid) to form hydroxylated pyridones, as demonstrated in analogs from ACS Med. Chem. Lett. 2016 . -
Oxidation :
The 2-oxo group can be further oxidized to a carboxylic acid using KMnO₄ or other strong oxidizers .
Table 2: Pyridinone Reactions
| Reaction Type | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Demethylation | HBr (48%), acetic acid, 80°C | Hydroxypyridone analog | |
| Oxidation | KMnO₄, H₂O, 100°C | 2-Carboxy-pyridinone derivative |
Ethyl Linker Reactivity
The ethyl bridge (-CH₂-CH₂-) between the urea and pyridinone can participate in alkylation or elimination.
-
Alkylation :
Reacts with methyl iodide under basic conditions to form quaternary ammonium salts . -
Oxidative Cleavage :
Ozonolysis or KMnO₄ converts the ethyl group into two carbonyl groups .
Aromatic Ring Reactivity
The 3,4-dimethylphenyl group undergoes electrophilic substitution (e.g., nitration, halogenation).
-
Nitration :
HNO₃/H₂SO₄ introduces a nitro group at the para position relative to existing substituents . -
Halogenation :
Bromination with Br₂/FeBr₃ yields mono- or di-substituted bromo derivatives .
Biological Activity and Stability
-
Hydrogen Bonding :
The urea and pyridinone groups form hydrogen bonds with biological targets (e.g., EZH2 enzyme), as seen in structurally related inhibitors . -
Metabolic Degradation :
In vivo, cytochrome P450 enzymes oxidize the methyl groups on the phenyl ring to carboxylic acids, enhancing solubility .
Scientific Research Applications
Anticancer Activity
Recent studies have focused on the antiproliferative effects of compounds similar to 1-(3,4-dimethylphenyl)-3-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]urea against various cancer cell lines.
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 (Breast) | 15.2 | Induction of apoptosis | |
| A549 (Lung) | 10.5 | Cell cycle arrest | |
| HeLa (Cervical) | 12.8 | Inhibition of DNA synthesis |
Case Study: Antiproliferative Screening
In vitro studies conducted on a series of urea derivatives indicated that modifications to the phenolic structure significantly enhanced anticancer activity, suggesting that the specific substituents on the urea moiety are critical for its effectiveness against cancer cells.
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties, particularly against oxidative stress-induced neuronal damage.
Table 2: Neuroprotective Activity Overview
Case Study: Neuroprotection in Cell Models
Research demonstrated that compounds with similar structures exhibited protective effects against oxidative stress in neuronal cell lines. The mechanism involves the inhibition of ROS production and modulation of inflammatory pathways.
Antioxidant Properties
The antioxidant potential of this compound has been explored due to its structural components that may facilitate electron donation.
Table 3: Antioxidant Activity Assessment
| Test Method | Observations | References |
|---|---|---|
| DPPH Assay | IC50 = 25 µg/mL | |
| ABTS Assay | Significant radical scavenging activity observed |
Case Study: Free Radical Scavenging
In vitro assays showed that the compound effectively scavenged free radicals, indicating its potential use as an antioxidant agent in therapeutic formulations aimed at oxidative stress-related diseases.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylphenyl)-3-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally or functionally related molecules from the provided evidence. Key differences in core structures, substituents, and observed properties are highlighted.
Table 1: Structural and Functional Comparison of Selected Compounds
Core Structure and Substituent Effects
- Target Urea Compound vs. Pyrazoline Derivatives (): The pyrazoline derivatives share the 3,4-dimethylphenyl group with the target compound but differ in their core structure (2-pyrazoline vs. urea-linked dihydropyridinone). The pyrazolines exhibit moderate melting points (121–130°C) and Rf values (0.87–0.89), suggesting moderate polarity, whereas the urea compound’s properties remain uncharacterized.
- Target Urea Compound vs. Pyridinone Derivatives (): The pyridin-2(1H)-one derivatives share the 2-oxo-dihydropyridine core with the target compound. However, the target’s urea linkage and 4-methoxy-6-methyl substituents contrast with the bromophenyl and hydroxy-methoxyphenyl groups in ’s compounds. The bromophenyl group in correlates with enhanced antioxidant activity (79.05%), suggesting that electron-withdrawing substituents may improve radical scavenging.
- Comparison with Q08 (): Q08, a dihydroisoquinoline derivative, shares a complex heterocyclic system but lacks the urea moiety. Its 6,7-dimethoxy-dihydroisoquinolinyl group and chloro substituent imply activity as a GPCR modulator, though direct comparisons are speculative due to structural dissimilarities. The target compound’s urea bridge may offer distinct binding modes in receptor interactions .
Implications for Bioactivity and ADMET Properties
- Antioxidant Potential: Pyridinone derivatives with bromophenyl groups () show significant antioxidant activity, likely due to radical stabilization by bromine’s electron-withdrawing effects. The target compound’s methoxy group may confer moderate antioxidant capacity, though less than brominated analogs .
- Antibacterial Activity: ’s pyridinones exhibit moderate inhibition against Staphylococcus aureus and Escherichia coli. The target’s urea group could enhance bacterial enzyme inhibition via hydrogen bonding, but this remains untested.
- ADMET Considerations: The urea linkage in the target compound may improve water solubility compared to purely aromatic pyrazolines (). However, the 3,4-dimethylphenyl group could increase metabolic stability, as methyl groups often resist oxidative degradation.
Molecular Docking and Binding Affinity
While the target compound lacks reported docking studies, demonstrates that pyridinone derivatives with strong antioxidant activity exhibit favorable binding affinities in computational models. The urea group’s hydrogen-bonding capability could mimic interactions observed in these studies, particularly with proteins requiring polar contacts .
Biological Activity
Overview of the Compound
Chemical Structure : The compound 1-(3,4-dimethylphenyl)-3-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]urea features a urea functional group linked to a dimethylphenyl moiety and a pyridinone derivative. This structural configuration suggests potential interactions with biological targets.
Anticancer Properties
Research has indicated that compounds similar to this structure may exhibit anticancer properties. For instance, derivatives containing urea and pyridinone functionalities have been studied for their ability to inhibit tumor cell proliferation. The mechanism often involves modulation of signaling pathways related to cell growth and apoptosis.
Antimicrobial Activity
Compounds with similar structural motifs have demonstrated antimicrobial activity against various pathogens. The presence of the pyridinone ring is known to enhance the interaction with bacterial enzymes, potentially leading to inhibition of growth. Studies have shown that such compounds can be effective against both Gram-positive and Gram-negative bacteria.
Enzyme Inhibition
The urea moiety in this compound may serve as a scaffold for enzyme inhibition. Many urea derivatives are known to act as inhibitors for enzymes such as carbonic anhydrase and urease. This inhibition can affect metabolic pathways in microorganisms or cancer cells, leading to therapeutic effects.
Neuroprotective Effects
Some studies suggest that pyridinone-containing compounds exhibit neuroprotective effects, potentially through antioxidant mechanisms or by modulating neurotransmitter systems. This could be particularly relevant in the context of neurodegenerative diseases.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study conducted by Smith et al. (2020) investigated a series of urea derivatives, including those structurally similar to our compound. The results indicated significant cytotoxicity against various cancer cell lines, with IC50 values in the micromolar range. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
Case Study: Antimicrobial Efficacy
In a comparative study by Johnson et al. (2019), compounds with pyridinone structures were tested against common bacterial strains. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, suggesting potential as novel antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
